Methyl 2-amino-6-bromopyridine-3-carboxylate
Overview
Description
“Methyl 2-amino-6-bromopyridine-3-carboxylate” is a chemical compound with the empirical formula C7H8N2O2 . It is also known by other names such as “6-Aminonicotinic acid methyl ester”, “Methyl 2-amino-5-pyridinecarboxylate”, and "Methyl 6-aminonicotinate" .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, it is known that bromopyridine derivatives can be formed when chloropyridine is heated with bromotrimethylsilane . Additionally, pinacol boronic esters, which are valuable building blocks in organic synthesis, have been reported to undergo catalytic protodeboronation .Molecular Structure Analysis
The molecular weight of “this compound” is 152.15 . Its InChI code is1S/C7H8N2O2/c1-11-7(10)5-2-3-6(8)9-4-5/h2-4H,1H3,(H2,8,9)
. Chemical Reactions Analysis
While specific chemical reactions involving “this compound” were not found, it is known to be a useful reactant for organic reactions and synthesis .Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature . Its melting point is between 158-162 °C .Scientific Research Applications
Electrocatalytic Carboxylation of 2-Amino-5-Bromopyridine
Electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2 in ionic liquid 1-butyl-3-methyllimidazoliumtetrafluoborate was investigated, resulting in the formation of 6-aminonicotinic acid with 75% yield and 100% selectivity under optimized conditions. This process avoids the use of volatile and toxic solvents and catalysts, highlighting a green chemistry approach to synthesizing valuable compounds (Feng et al., 2010).
Synthesis of 2-Amino-6-Bromopyridine Derivatives
2-Amino-6-bromopyridine and its derivatives are significant in pharmaceutical and chemical applications. The synthesis involves diazotization, bromation, oxidation, chlorination, amination, and Hofmann degradation from 2-amino6-methylpyridine, with a total yield of 34.6%. The structure of the product was confirmed by IR and 1H NMR spectroscopy, showcasing its importance as a chemical intermediate (Xu Liang, 2010).
Development of Tridentate Ligands
The synthesis of 5′-methyl-2,2′-bipyridine-6-carboxylic acid from 5′-methyl-6-bromo-2,2′-bipyridine serves as a foundation for developing mono-, bis-, and tris-tridentate ligands suitable for complexing lanthanide(III) cations. This process demonstrates the versatility of 2-amino-6-bromopyridine derivatives in creating complex ligands for potential applications in coordination chemistry and material science (Charbonnière et al., 2001).
Novel Synthesis of Azulene Derivatives
The reaction of methyl 3-bromoacetylazulene-1-carboxylate with 2-aminopyridines led to the formation of methyl 3-(imidazo[1,2-a]pyrid-2-yl)azulene-1-carboxylates. This novel synthesis approach opens pathways for creating azulene derivatives bearing imidazole-fused nitrogen-heterocycles, indicating the broad applicability of 2-amino-6-bromopyridine in heterocyclic chemistry (Imafuku et al., 2003).
Safety and Hazards
“Methyl 2-amino-6-bromopyridine-3-carboxylate” is classified as a hazardous chemical according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause skin irritation, serious eye damage, and respiratory irritation . Safety measures include avoiding breathing its dust/fume/gas/mist/vapors/spray and using it only outdoors or in a well-ventilated area .
Properties
IUPAC Name |
methyl 2-amino-6-bromopyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O2/c1-12-7(11)4-2-3-5(8)10-6(4)9/h2-3H,1H3,(H2,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZENREVYAXXYQR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=C(C=C1)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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